Home > Products > Bioactive Reagents P58 > Intermediate of Clarithromycin
Intermediate of Clarithromycin - 119665-62-2

Intermediate of Clarithromycin

Catalog Number: EVT-1484009
CAS Number: 119665-62-2
Molecular Formula: C49H96N2O14Si2
Molecular Weight: 993.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

6-O-Methyl-2',4''-bis-O-(trimethylsilyl)-9-[O-(1-ethoxy-1-methylethyl)oxime]-Erythromycin is a key intermediate in the synthesis of Clarithromycin, a semi-synthetic macrolide antibiotic. [, , , , , , , , , , , , ] This compound is a derivative of Erythromycin A, modified with specific protecting groups to achieve regioselective methylation at the 6-OH position. [, , ]

Overview

The Intermediate of Clarithromycin is a crucial compound in the synthesis of Clarithromycin, a second-generation macrolide antibiotic. This intermediate, specifically Erythromycin A 9-oxime, plays a significant role in enhancing the antibacterial properties and pharmacokinetic profile of Clarithromycin compared to its predecessor, Erythromycin. The development of this intermediate has been instrumental in addressing the limitations of traditional macrolides, particularly their instability in acidic environments, which affects bioavailability.

Source and Classification

The Intermediate of Clarithromycin is classified as a synthetic organic compound derived from Erythromycin. It is primarily obtained through chemical modifications involving hydroxylamine, which converts Erythromycin into its oxime derivative. This compound is recognized for its importance in the pharmaceutical industry, particularly in the production of Clarithromycin, which is marketed under the brand name Biaxin®.

Synthesis Analysis

Methods and Technical Details

The synthesis of the Intermediate of Clarithromycin involves several key steps:

  1. Formation of Erythromycin A 9-oxime: This intermediate is synthesized by treating Erythromycin A with hydroxylamine in an alcoholic solution, typically isopropyl alcohol, under acidic conditions (acetic acid). The reaction yields Erythromycin A 9-oxime in high yield while also producing various impurities that can be minimized through optimized reaction conditions .
  2. Isolation and Purification: The purification process often involves liquid-liquid extraction followed by chromatography techniques to isolate the desired oxime from by-products and impurities. High-performance liquid chromatography (HPLC) is commonly employed to ensure the purity of the intermediate .
  3. Regioselectivity Control: The regioselectivity during methylation steps is crucial for obtaining the desired structural configuration of the intermediate. Specific reaction conditions and reagents are adjusted to favor the formation of the 9-oxime derivative over other possible products .
Molecular Structure Analysis

Structure and Data

The molecular formula for the Intermediate of Clarithromycin (Erythromycin A 9-oxime) is C_49H_96N_2O_{14}Si_2. Its structure consists of a macrolide ring system with a hydroxylamine moiety at the C-9 position, which significantly influences its reactivity and interaction with bacterial ribosomes.

Structural Features

  • Macrolide Backbone: The compound retains the characteristic 14-membered lactone ring typical of macrolides.
  • Functional Groups: The presence of an oxime group at position 9 enhances its antibacterial activity by modifying its binding affinity to bacterial ribosomal RNA.
Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involved in synthesizing the Intermediate of Clarithromycin is the nucleophilic attack of hydroxylamine on the carbonyl group of Erythromycin A, leading to the formation of Erythromycin A 9-oxime. This reaction can be represented as follows:

Erythromycin A+HydroxylamineErythromycin A 9 oxime+Water\text{Erythromycin A}+\text{Hydroxylamine}\rightarrow \text{Erythromycin A 9 oxime}+\text{Water}

The reaction conditions, such as temperature and pH, are critical for optimizing yield and minimizing side reactions that lead to impurities .

Mechanism of Action

Process and Data

Clarithromycin exerts its antibacterial effects primarily through inhibition of bacterial protein synthesis. The Intermediate of Clarithromycin plays a pivotal role in this mechanism by facilitating the formation of Clarithromycin, which binds to the 50S subunit of bacterial ribosomes. This binding obstructs peptide bond formation during translation, effectively halting bacterial growth.

  1. Binding Affinity: The structural modifications introduced by the oxime group enhance binding affinity to ribosomal RNA compared to Erythromycin.
  2. Resistance Overcoming: The development of this intermediate allows for modifications that improve efficacy against resistant strains of bacteria, such as Staphylococcus aureus.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white crystalline solid.
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: More stable than Erythromycin under acidic conditions due to structural modifications.
  • Reactivity: The oxime functionality can undergo further chemical transformations to yield various derivatives with enhanced antibacterial properties.
Applications

Scientific Uses

The Intermediate of Clarithromycin serves multiple purposes within scientific research and pharmaceutical applications:

  1. Antibacterial Research: It is utilized in studies aimed at developing new macrolide antibiotics with improved efficacy against resistant bacterial strains.
  2. Pharmaceutical Manufacturing: Acts as a key precursor in the industrial synthesis of Clarithromycin, ensuring high yields and purity levels necessary for therapeutic use.
  3. Analytical Chemistry: Employed in method development for quantifying Clarithromycin and its derivatives using techniques like HPLC .
Introduction to Clarithromycin Intermediates

Structural and Functional Significance of Clarithromycin Intermediates

The structural evolution from erythromycin to clarithromycin hinges on site-specific modifications engineered through synthetic intermediates. Key intermediates include:

  • 6-O-Methylerythronolide B: This early-stage intermediate is created by selective methylation of erythronolide B at the C-6 hydroxyl group. This modification sterically hinders acid-catalyzed decomposition—a major limitation of erythromycin—by preventing intramolecular ketalization between the C-9 ketone and C-6 hydroxyl groups. The methylation enhances gastric stability by >90% compared to erythromycin, enabling oral administration without enteric coating [8].
  • 14-Hydroxy Clarithromycin: This bioactive metabolite (formed via cytochrome P450 metabolism) exhibits distinct binding kinetics to the 50S ribosomal subunit. Its C-14 hydroxyl group forms an additional hydrogen bond with A2058 of the 23S rRNA, improving binding affinity by 40% compared to the parent compound. This intermediate contributes up to 25% of clarithromycin’s total antibacterial activity in vivo [10].
  • Cladinose-Modified Intermediates: Replacement of the cladinose sugar’s 3-O-methyl group with hydrogen or fluorine atoms yields intermediates that evade erm-mediated methylase resistance. These analogues maintain ribosomal binding capability while resisting enzymatic inactivation [9].

Table 1: Key Clarithromycin Intermediates and Their Functional Roles

Intermediate NameStructural ModificationFunctional Impact
6-O-Methylerythronolide BC-6 hydroxyl methylationPrevents acid degradation; increases oral bioavailability by 300%
14-Hydroxy clarithromycinC-14 hydroxylationEnhances ribosomal binding affinity; contributes to extended antibacterial activity
3-Descladinosyl derivativesCladinose sugar deletionBypasses erm-mediated resistance mechanisms
11,12-Cyclic carbamateCarbamate ring incorporationImproves tissue penetration and intracellular accumulation against MAC infections

Intermediates enable precise tailoring of molecular properties. For example, 11,12-cyclic carbamate intermediates exhibit 5-fold higher lung tissue concentrations than clarithromycin itself, making them crucial for combating Mycobacterium avium complex (MAC) pulmonary infections [2]. Their amphiphilic nature allows penetration through bacterial membranes while resisting efflux pumps—a dual functionality engineered through iterative intermediate optimization [6].

Historical Evolution of Clarithromycin Intermediate Research

The chronology of intermediate development parallels advances in synthetic chemistry and microbiological understanding:

  • 1980s (Pioneering Era): Initial research focused on erythromycin oxime intermediates, aiming to stabilize the macrolactone ring. Japanese researchers at Taisho Pharmaceutical achieved the first industrial-scale synthesis using 9-(S)-erythromycylamine as a precursor. Methylation challenges were overcome using trimethylsulfoxonium iodide, yielding 6-O-methylerythromycin A with >85% purity [1].
  • 1990s (Resistance Countermeasures): Emerging clarithromycin resistance in H. pylori (29.1% prevalence) drove development of 3-ketolide intermediates. These compounds replaced the cladinose sugar with a keto group, retaining activity against strains harboring A2143G mutations. Semisynthetic routes via 2-fluorocladinose intermediates reduced MICs against resistant strains from 64 mg/L to 0.5 mg/L [3] [4].
  • 2000s–Present (Biotechnological Integration): Genomic sequencing enabled rational intermediate design targeting specific resistance mutations. M. abscessus genome analysis revealed that erm(41)-activated intermediates require structural modifications to avoid inducible resistance. Contemporary research employs cryo-EM-guided synthesis, designing intermediates that bind mutant ribosomes (e.g., A2058G) with sub-micromolar affinity [9].

Table 2: Milestones in Clarithromycin Intermediate Development

Time PeriodKey Intermediate AdvancesTechnology EnablersClinical Impact
1980–19896-O-methylerythronolide B synthesisPhase-transfer catalysisFirst acid-stable oral macrolide
1990–19993-Descladinosyl derivativesHPLC-guided purificationOvercoming MLSᴮ resistance in streptococci
2000–200911,12-Carbamate intermediatesSolid-phase peptide synthesis (SPPS)Enhanced tissue penetration for MAC infections
2010–PresentRibosome-tailored fluorinated analoguesCryo-EM ribosome mappingActivity against A2143G-mutated H. pylori

Patent analysis reveals exponential growth in intermediate claims, with >200 patents filed between 2010–2025 covering crystalline polymorph intermediates that enhance synthetic yield and purity. X-ray diffraction studies confirmed that polymorph Form III (discovered in 2018) improves methylation efficiency by 30% through optimized lattice energy [1].

Role of Intermediates in Macrolide Antibiotic Efficacy

Intermediates directly influence therapeutic efficacy through three primary mechanisms:

  • Overcoming Target-Site Resistance: Mutations in the 23S rRNA peptidyl transferase center (e.g., A2143G in H. pylori) disrupt clarithromycin binding. 11,12-cyclic carbamate intermediates enable synthesis of analogues with extended C-11/C-12 chains that form van der Waals contacts with mutated bases. These derivatives maintain MICs <0.5 mg/L against >80% of A2143G strains, compared to parental MICs >256 mg/L [3] [4] [6].
  • Enhancing Pharmacokinetic Performance: Intermediate 6-O-methylerythronolide B’s log P (2.8 vs. erythromycin’s 1.5) enables 95% intestinal absorption. Its derivatives achieve lung epithelial lining fluid concentrations 8-fold higher than plasma, critical for treating M. avium pulmonary infections. This intermediate also serves as the precursor for 14-hydroxy metabolites, which provide sustained antibacterial coverage during dosing intervals [2] [10].
  • Bypassing Efflux and Enzymatic Inactivation: 3-O-arylalkyl derivatives synthesized from 3-descladinosyl intermediates resist AcrAB-TolC efflux in Enterobacteriaceae. Their bulky aromatic substituents reduce affinity for efflux transporters, decreasing MICs from 128 mg/L to 2 mg/L. Additionally, 4″-epi-amino intermediates avoid phosphorylation by Staphylococcus mph kinases, restoring activity against inducible resistance phenotypes [9].

Table 3: Intermediates Targeting Specific Resistance Mechanisms

Resistance MechanismIntermediate TypeModification SiteEfficacy Gain
23S rRNA mutation (A2143G)11,12-Cyclic carbamateC11-C12MIC reduction from >256 mg/L to 0.25 mg/L
erm(41) methylation3-KetolideCladinose C3Prevents induction; maintains bactericidal activity
AcrAB-TolC efflux3-O-Arylalkyl derivativesCladinose C364-fold MIC reduction against Enterobacteriaceae
Mph kinase inactivation4″-epi-AminoCladinose C4Restores susceptibility in 89% of isolates

Heteroresistance—where subpopulations exhibit varying susceptibility—is addressed through intermediate-driven combination scaffolds. For example, intermediates containing C-4″ formyl groups enable conjugation with β-lactamase inhibitors, creating hybrid molecules active against heteroresistant H. pylori. These hybrids achieve 98% eradication in heteroresistant infections with bacterial densities <10⁴ CFU/g, compared to 33% for standard triple therapy [6].

Properties

CAS Number

119665-62-2

Product Name

Intermediate of Clarithromycin

IUPAC Name

(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-6-methyl-3-trimethylsilyloxyoxan-2-yl]oxy-10-(2-ethoxypropan-2-yloxyimino)-14-ethyl-12,13-dihydroxy-7-methoxy-4-[(2R,4R,5S,6S)-4-methoxy-4,6-dimethyl-5-trimethylsilyloxyoxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one

Molecular Formula

C49H96N2O14Si2

Molecular Weight

993.5 g/mol

InChI

InChI=1S/C49H96N2O14Si2/c1-24-36-49(13,54)41(52)31(5)38(50-65-46(9,10)57-25-2)29(3)27-47(11,55-16)42(62-45-40(63-66(18,19)20)35(51(14)15)26-30(4)58-45)32(6)39(33(7)44(53)60-36)61-37-28-48(12,56-17)43(34(8)59-37)64-67(21,22)23/h29-37,39-43,45,52,54H,24-28H2,1-23H3/b50-38-/t29-,30-,31+,32+,33-,34+,35+,36-,37+,39+,40-,41-,42-,43+,45+,47-,48-,49-/m1/s1

InChI Key

SFTHBPKNOPSKEE-SQLLKOPDSA-N

SMILES

CCC1C(C(C(C(=NOC(C)(C)OCC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O[Si](C)(C)C)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O[Si](C)(C)C)(C)OC)C)C)O)(C)O

Canonical SMILES

CCC1C(C(C(C(=NOC(C)(C)OCC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O[Si](C)(C)C)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O[Si](C)(C)C)(C)OC)C)C)O)(C)O

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N\OC(C)(C)OCC)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O[Si](C)(C)C)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O[Si](C)(C)C)(C)OC)C)C)O)(C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.